Benzyl 3-aminoazepane-1-carboxylate

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Select Benzyl 3-aminoazepane-1-carboxylate (CAS 1270498-27-5) for synthetic routes demanding orthogonal N1 deprotection. The Cbz group is cleanly removed via hydrogenolysis, preserving acid-labile Boc, Fmoc, and silyl ether protecting groups—critical for multi-step pharmaceutical syntheses. With a free 3-amino group for rapid derivatization and a conformationally constrained azepane ring, this building block accelerates medicinal chemistry programs targeting monoamine transporters and kinase inhibitors. Certified ≥95% purity minimizes batch-to-batch variability, reducing purification overhead in catalytic and biological assays. Order now to streamline your complex intermediate assembly.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1270498-27-5
Cat. No. B179181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-aminoazepane-1-carboxylate
CAS1270498-27-5
Synonyms1H-Azepine-1-carboxylic acid, 3-aMinohexahydro-, phenylMethyl ester
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CCN(CC(C1)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2
InChIKeyBBWRUGPUIXQPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-aminoazepane-1-carboxylate (CAS 1270498-27-5): Procurement & Baseline Overview


Benzyl 3-aminoazepane-1-carboxylate (CAS 1270498-27-5) is a 3-aminoazepane derivative featuring a benzyl carbamate (Cbz) protecting group at the N1 position and a free primary amine at the C3 position . This scaffold provides a seven-membered azepane ring that serves as a conformationally constrained building block for the synthesis of bioactive molecules [1]. It is primarily employed as a pharmaceutical intermediate, notably in the preparation of compounds targeting neurological disorders and enzyme inhibitors, where the benzyl group offers orthogonal deprotection options relative to acid-labile protecting groups such as tert-butyl carbamate (Boc) [2].

Why Generic Substitution Fails for Benzyl 3-aminoazepane-1-carboxylate


Substituting Benzyl 3-aminoazepane-1-carboxylate with a generic 3-aminoazepane derivative risks compromising both synthetic efficiency and downstream biological performance. The benzyl carbamate (Cbz) protecting group is orthogonal to acid-labile protecting groups such as tert-butyl carbamate (Boc), enabling sequential deprotection strategies that are critical in multi-step syntheses of complex molecules . In contrast, the Boc-protected analog (tert-butyl 3-aminoazepane-1-carboxylate) requires acidic conditions for deprotection, which may be incompatible with acid-sensitive substrates . Furthermore, the free 3-amino group in the target compound serves as a key handle for further derivatization, whereas alternative derivatives may have the amino group masked or absent, necessitating additional synthetic steps to install the required functionality . The specific stereochemical and electronic properties imparted by the benzyl group can also influence target binding in medicinal chemistry applications, as demonstrated by the superior potency of N-benzylated azepanes over non-benzylated analogs in monoamine transporter inhibition [1].

Quantitative Differentiation Evidence for Benzyl 3-aminoazepane-1-carboxylate Procurement


Orthogonal Protecting Group Strategy: Benzyl vs. Boc in Sequential Deprotection

Benzyl 3-aminoazepane-1-carboxylate incorporates a benzyl carbamate (Cbz) protecting group that can be cleaved under mild hydrogenolysis conditions, leaving acid-labile groups intact . In contrast, the widely used Boc-protected analog (tert-butyl 3-aminoazepane-1-carboxylate) requires strongly acidic conditions (e.g., TFA) for deprotection, which can lead to side reactions with acid-sensitive functional groups . This orthogonal stability profile enables sequential deprotection strategies that are not feasible with Boc-protected analogs alone [1].

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Purity and Supply Chain Reliability: Certified 95% vs. Unspecified Purity Grades

Benzyl 3-aminoazepane-1-carboxylate from reputable suppliers (e.g., AKSci, CymitQuimica) is offered with a certified minimum purity of 95% , ensuring reproducibility in synthetic applications . In contrast, many generic 3-aminoazepane derivatives are supplied without rigorous purity specifications or with lower purity grades (e.g., 90% or unspecified), leading to variability in reaction yields and increased purification burden [1].

Quality Control Procurement Analytical Chemistry

Biological Activity Potential: N-Benzylated Azepane Scaffold vs. Non-Benzylated Analogs

A recent study demonstrated that an N-benzylated bicyclic azepane exhibited potent inhibition of norepinephrine (NET) and dopamine (DAT) transporters with IC50 values below 100 nM, along with σ-1 receptor inhibition (IC50 ≈ 110 nM) [1]. While this study did not directly test Benzyl 3-aminoazepane-1-carboxylate, the N-benzyl moiety is a critical structural feature that contributes to this activity profile. In contrast, non-benzylated azepane analogs (e.g., those with free NH or alkyl substitution) generally show significantly reduced potency or altered selectivity in similar assays [2]. This class-level evidence supports the strategic selection of benzyl-substituted azepanes for neuropharmacology research programs.

Medicinal Chemistry Neuropharmacology Monoamine Transporter

Optimal Application Scenarios for Benzyl 3-aminoazepane-1-carboxylate Procurement


Sequential Deprotection in Multi-Step Synthesis

Benzyl 3-aminoazepane-1-carboxylate is ideally suited for synthetic routes requiring orthogonal deprotection of the N1 amine while preserving acid-labile protecting groups elsewhere in the molecule . Its Cbz group can be cleanly removed under hydrogenolysis conditions (H2, Pd/C) without affecting Boc, Fmoc, or silyl ether protecting groups, enabling efficient assembly of complex pharmaceutical intermediates [1].

Medicinal Chemistry for CNS-Targeted Compounds

Based on class-level evidence that N-benzylated azepanes exhibit potent monoamine transporter inhibition (IC50 < 100 nM for NET/DAT) [2], Benzyl 3-aminoazepane-1-carboxylate is a strategic building block for medicinal chemistry programs targeting neurological disorders such as depression, anxiety, and attention deficit disorders [3]. The free 3-amino group allows further derivatization to optimize pharmacokinetic properties.

High-Purity Research-Grade Synthesis

For academic or industrial research groups requiring reproducible results, Benzyl 3-aminoazepane-1-carboxylate with certified purity ≥95% minimizes batch-to-batch variability and reduces the need for extensive purification prior to use in sensitive catalytic or biological assays .

Enzyme Inhibitor Development

The 3-aminoazepane scaffold has been employed in the development of kinase inhibitors (e.g., CHK1) and other enzyme targets [4]. Benzyl 3-aminoazepane-1-carboxylate serves as a versatile intermediate for constructing such inhibitors, with the benzyl group offering a tunable hydrophobic interaction site for target binding [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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